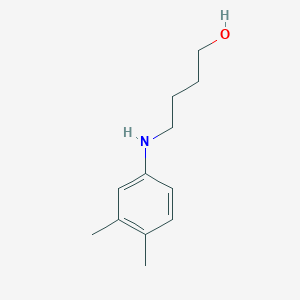
4-(3,4-Dimethyl-phenylamino)-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis
4-(3,4-Dimethyl-phenylamino)-butan-1-ol and its derivatives are significant in the study of crystal structures. The synthesis of related butyrate and 1,3-dioxane derivatives has led to detailed crystallographic analyses, providing insights into their molecular configurations and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Jebas et al., 2013).
Pharmaceutical Research
Compounds related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol have been synthesized with potential pharmaceutical applications. For instance, new derivatives with antituberculosis activity have been developed, indicating the potential of these compounds in treating infectious diseases (Omel’kov et al., 2019).
Anti-Inflammatory and Analgesic Properties
Research into 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols, a class of compounds related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, has demonstrated their potential for anti-inflammatory and analgesic activities. This highlights the compound's relevance in the development of new pain relief and anti-inflammatory medications (Menozzi et al., 2000).
Organic Synthesis and Catalysis
Compounds similar to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol are used in organic synthesis and catalysis. For example, studies involving the methylation and ethylation of unsaturated alcohols, including compounds like 3-buten-1-ol, demonstrate the role of these molecules in developing new synthetic methods and catalysts (Youngblood et al., 1978).
Antioxidant Research
In the field of antioxidant research, studies on derivatives of 2,6-dimethyl-5-hepten-2-ol, closely related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, have been conducted to understand their radical scavenging activities. These insights are crucial for developing new antioxidants in pharmaceutical and food industries (Stobiecka et al., 2016).
Corrosion Inhibition
The derivatives of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol are also explored for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) help in understanding their inhibition efficiencies and reactive sites, contributing to the development of more effective corrosion inhibitors (Wang et al., 2006).
Propriétés
IUPAC Name |
4-(3,4-dimethylanilino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWXIMPEMFEDEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethyl-phenylamino)-butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide](/img/structure/B464536.png)
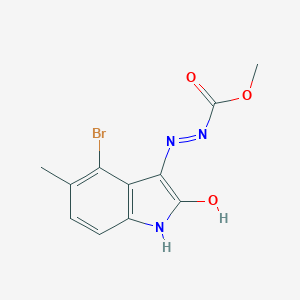

![1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B464556.png)
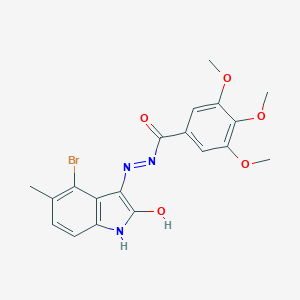
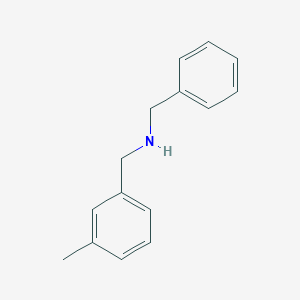
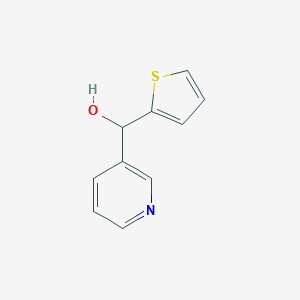

![4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B464643.png)
![4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B464644.png)
![(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B464655.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)

![3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B464697.png)